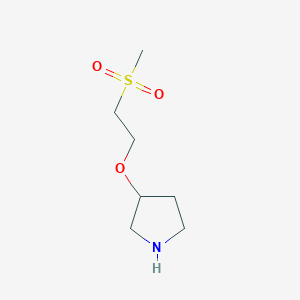
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine is an organic compound with the molecular formula C7H15NO3S It is characterized by a pyrrolidine ring substituted with a 2-(methylsulfonyl)ethoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine typically involves the reaction of pyrrolidine with 2-(methylsulfonyl)ethanol under basic conditions. A common method includes:
Starting Materials: Pyrrolidine and 2-(methylsulfonyl)ethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the hydroxyl group of 2-(methylsulfonyl)ethanol, forming an alkoxide ion, which then undergoes nucleophilic substitution with pyrrolidine to yield the desired product.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions: 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized further to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The ethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
科学研究应用
3-(2-(Methylsulfonyl)ethoxy)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals.
作用机制
The mechanism of action of 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the pyrrolidine ring can enhance binding affinity through hydrophobic interactions.
相似化合物的比较
3-(2-(Methylthio)ethoxy)pyrrolidine: Similar structure but with a methylthio group instead of a methylsulfonyl group.
3-(2-(Ethoxy)ethoxy)pyrrolidine: Similar structure but with an ethoxy group instead of a methylsulfonyl group.
Uniqueness: 3-(2-(Methylsulfonyl)ethoxy)pyrrolidine is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological targets.
属性
分子式 |
C7H15NO3S |
|---|---|
分子量 |
193.27 g/mol |
IUPAC 名称 |
3-(2-methylsulfonylethoxy)pyrrolidine |
InChI |
InChI=1S/C7H15NO3S/c1-12(9,10)5-4-11-7-2-3-8-6-7/h7-8H,2-6H2,1H3 |
InChI 键 |
MBJSAHAOXGQJSX-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)CCOC1CCNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







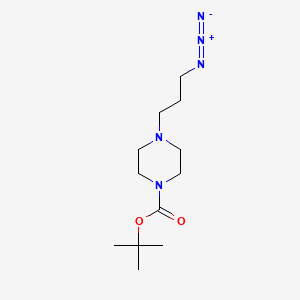
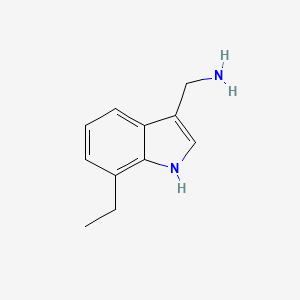
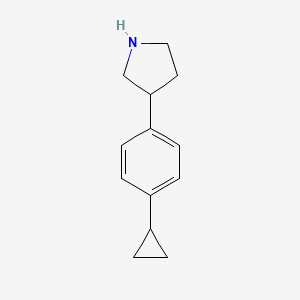
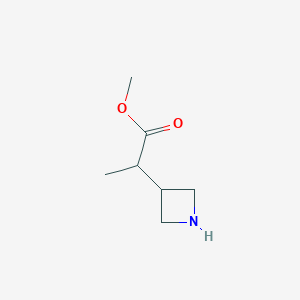
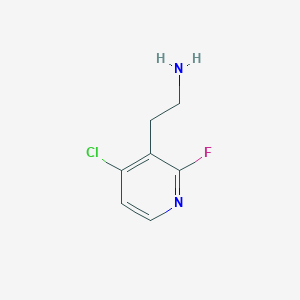


![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)

